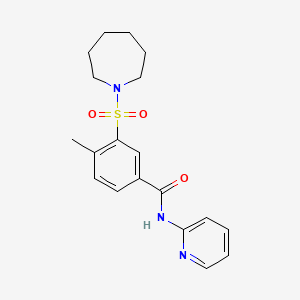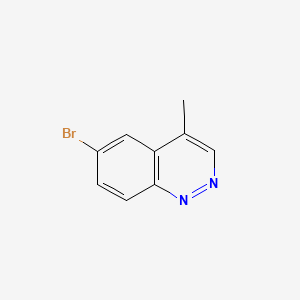
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N4O2 and its molecular weight is 350.301. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic synthesis procedures. One common method starts with the preparation of 1-methyl-1H-pyrrole, which undergoes nitration, followed by cyclization with appropriate reagents to form the oxadiazole ring. The intermediate is then coupled with a benzoyl chloride derivative bearing the trifluoromethyl group, under conditions such as Friedel-Crafts acylation, to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound generally relies on optimized reaction conditions to maximize yield and minimize by-products. Key parameters such as temperature, pressure, solvent choice, and catalyst usage are fine-tuned based on extensive research and development efforts. Continuous flow processes and advanced purification techniques are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The presence of the oxadiazole ring and the trifluoromethyl group suggests potential oxidation and reduction reactions. For instance, oxidation can lead to the formation of new functional groups, while reduction can selectively target specific bonds.
Substitution: The aromatic benzene ring and the heterocyclic oxadiazole allow for various substitution reactions. Electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) are common, facilitated by the electron-withdrawing nature of the trifluoromethyl group.
Condensation and Coupling: The compound's amide functionality and active methylene group make it a candidate for condensation and coupling reactions, such as amide bond formation or Heck coupling.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) serve as typical reducing agents.
Substitution: For electrophilic substitution, reagents like halogens (Cl2, Br2) or nitronium ions (NO2+) are used. For nucleophilic substitution, bases like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed.
Major Products Formed: The reactions primarily result in substituted derivatives, altered oxidation states, or coupled products, depending on the specific conditions and reagents used.
Scientific Research Applications: N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide has found significant utility in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules, serving as a precursor in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe, especially in studies involving enzyme inhibition and protein interactions, due to its unique binding properties.
Medicine: Evaluated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.
Industry: Employed in the production of specialty chemicals and agrochemicals, leveraging its chemical stability and reactivity profile.
Mechanism of Action: The mechanism of action of this compound is highly dependent on its interaction with molecular targets. It often functions by binding to specific active sites in enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. The trifluoromethyl group, in particular, enhances binding affinity and metabolic stability, contributing to the compound's efficacy.
Comparison with Similar Compounds: When comparing this compound to other similar entities, several analogues share structural features but differ in certain functionalities:
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(chloromethyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methyl)benzamide
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methoxy)benzamide
The presence of different substituents on the benzamide ring influences the compounds' reactivity and applications, highlighting the unique properties of the trifluoromethyl derivative in terms of stability and biological activity.
Properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-23-7-3-6-12(23)14-21-13(25-22-14)9-20-15(24)10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJUGBSYDPGYEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
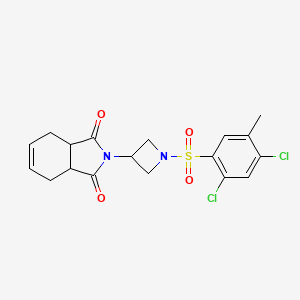
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)
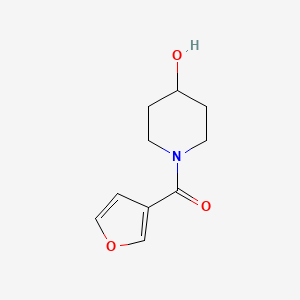
![(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)({[3-(trifluoromethyl)phenyl]methoxy})amine](/img/structure/B2440740.png)
amine](/img/structure/B2440742.png)
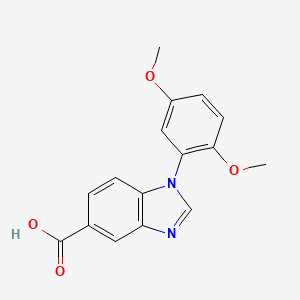
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)

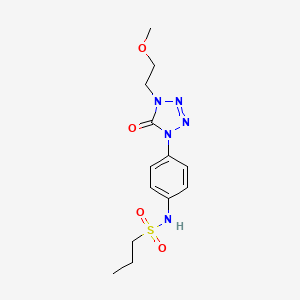
![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)
